molecular formula C12H18N2O2 B1355823 N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide CAS No. 926197-23-1

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B1355823
CAS No.: 926197-23-1
M. Wt: 222.28 g/mol
InChI Key: LDPFDYRNEMQXON-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide is an organic compound characterized by the presence of an amide group attached to a substituted aromatic ring

Scientific Research Applications

Synthesis of π-Excess Ligands

N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide is used in the synthesis of π-excess ligands like 4-methoxy-substituted 1,3-benzazaphosphole. This process involves a C,O-dilithium intermediate, which undergoes phosphonylation and reductive cyclization, leading to the formation of potential σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom (Aluri et al., 2014).

Antimicrobial Agents

This compound has been used in the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives. These compounds display moderate to good activity against the lipoxygenase enzyme, making them suitable for antimicrobial applications (Aziz‐ur‐Rehman et al., 2016).

Photosensitizers in Photodynamic Therapy

Derivatives of this compound are used in the synthesis of zinc phthalocyanine, which exhibits high singlet oxygen quantum yield. Such compounds are potential candidates for photodynamic therapy, especially for cancer treatment, due to their good fluorescence properties and high photodegradation quantum yield (Pişkin et al., 2020).

Crystal Structure Analysis

The compound also finds application in crystal structure analysis. For example, the synthesis of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide, a derivative, helped in understanding its crystal structure and properties (Huang Ming-zhi et al., 2005).

Ligand Synthesis

It is used as a precursor in the synthesis of ligands with variable second-coordination spheres, essential in reductive amination reactions with primary and secondary amines (Cheruzel et al., 2011).

OLED Material Research

This compound derivatives have been investigated for their potential use as efficient materials in organic light-emitting diodes (OLEDs), especially focusing on their structural, optoelectronic, and charge transport properties (Wazzan & Irfan, 2019).

Synthesis of Aromatic L-Amino Acids

This compound is instrumental in synthesizing unusual aromatic L-amino acids through asymmetric hydrogenation of cyclic dehydrodipeptides (Aoyagi et al., 1986).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-methoxybenzoic acid and 2,2-dimethylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 5-amino-2-methoxybenzoic acid is first dissolved in an appropriate solvent like dichloromethane. To this solution, triethylamine is added, followed by the slow addition of 2,2-dimethylpropanoyl chloride. The reaction mixture is stirred at room temperature for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their properties, such as thermal stability and mechanical strength.

Biology and Medicine:

    Pharmaceuticals: this compound has potential as a precursor for the synthesis of bioactive molecules, including anti-inflammatory and anticancer agents.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

Industry:

    Dye Manufacturing: The compound can be used in the synthesis of dyes and pigments, providing specific color properties.

    Agriculture: It may serve as an intermediate in the production of agrochemicals, such as herbicides and pesticides.

Mechanism of Action

The mechanism by which N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide exerts its effects depends on its application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • N-(4-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide
  • N-(5-Amino-3-methoxyphenyl)-2,2-dimethylpropanamide

Comparison:

  • Structural Differences: The position of the amino and methoxy groups on the aromatic ring can significantly influence the compound’s reactivity and interaction with biological targets.
  • Unique Properties: N-(5-Amino-2-methoxyphenyl)-2,2-dimethylpropanamide may exhibit unique binding affinities and selectivities compared to its analogs, making it particularly valuable in specific applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)11(15)14-9-7-8(13)5-6-10(9)16-4/h5-7H,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPFDYRNEMQXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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